molecular formula C20H16N2O4S2 B12256697 2-[(2-{[Carboxy(phenyl)methyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-2-phenylacetic acid

2-[(2-{[Carboxy(phenyl)methyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-2-phenylacetic acid

Cat. No.: B12256697
M. Wt: 412.5 g/mol
InChI Key: XHVPTVNBKGIVPN-UHFFFAOYSA-N
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Description

2-[(2-{[Carboxy(phenyl)methyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-2-phenylacetic acid is a structurally complex organic compound featuring a pyrimidine core substituted with two distinct sulfanyl groups. The first sulfanyl group is bonded to a carboxy(phenyl)methyl moiety, while the second connects to a phenylacetic acid group. The compound’s pyrimidine backbone is a common motif in pharmaceuticals and agrochemicals, suggesting possible applications in drug discovery or material science .

Properties

Molecular Formula

C20H16N2O4S2

Molecular Weight

412.5 g/mol

IUPAC Name

2-[2-[carboxy(phenyl)methyl]sulfanylpyrimidin-4-yl]sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C20H16N2O4S2/c23-18(24)16(13-7-3-1-4-8-13)27-15-11-12-21-20(22-15)28-17(19(25)26)14-9-5-2-6-10-14/h1-12,16-17H,(H,23,24)(H,25,26)

InChI Key

XHVPTVNBKGIVPN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)SC2=NC(=NC=C2)SC(C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-{[Carboxy(phenyl)methyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-2-phenylacetic acid typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines.

    Introduction of Sulfanyl Groups: The sulfanyl groups are introduced via nucleophilic substitution reactions using thiol reagents.

    Carboxy(phenyl)methyl Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(2-{[Carboxy(phenyl)methyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-2-phenylacetic acid undergoes various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

The biological activity of 2-[(2-{[Carboxy(phenyl)methyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-2-phenylacetic acid has been investigated in several studies, highlighting its potential in various therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of phenylacetic acid have been shown to disrupt bacterial cell membranes and inhibit protein synthesis, leading to their effectiveness against various pathogens .

Anticancer Properties

Studies on related pyrimidine derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells . This suggests that 2-[(2-{[Carboxy(phenyl)methyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-2-phenylacetic acid may also possess similar anticancer properties.

Anti-inflammatory Effects

Given the structural similarities to known anti-inflammatory agents, it is hypothesized that this compound might exhibit anti-inflammatory activities. Investigations into related compounds have shown that they can inhibit pro-inflammatory cytokines, which could be a promising area for further research.

Case Studies

Several case studies have been documented regarding the applications of similar compounds:

  • Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of phenylacetic acid derivatives found that certain structural modifications significantly enhanced activity against Agrobacterium tumefaciens, a common plant pathogen .
  • Cytotoxicity in Cancer Research : Research on Mannich bases derived from pyrimidines indicated that modifications led to increased cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells .
  • Mechanistic Studies : Investigations into the mechanism of action for similar compounds revealed that they could disrupt cellular integrity and metabolic processes in pathogenic bacteria, paving the way for potential therapeutic applications in infectious diseases .

Mechanism of Action

The mechanism of action of 2-[(2-{[Carboxy(phenyl)methyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-2-phenylacetic acid involves its interaction with specific molecular targets. The sulfanyl groups can form disulfide bonds with thiol-containing proteins, potentially affecting their function. The carboxy(phenyl)methyl group may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrimidine-Sulfanyl Linkages

a. 2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic Acid (CID 725214)

  • Structure: Features a thieno[2,3-d]pyrimidine fused ring system instead of a simple pyrimidine. The sulfanyl group is attached to acetic acid, lacking the additional phenyl group seen in the target compound.
  • Molecular Formula : C₁₄H₁₀N₂O₂S₂ vs. the target’s estimated formula C₂₀H₁₆N₂O₄S₂.

b. 2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic Acid

  • Structure : Contains a cyclopropyl and trifluoromethyl substituent on the pyrimidine ring, replacing the phenylacetic acid group.
  • Molecular Weight : 274.21 g/mol vs. the target’s ~444.48 g/mol.

c. 2-[(4-Methoxyphenyl)sulfanyl]-2-phenylacetic Acid

  • Structure : Lacks the pyrimidine core entirely, instead utilizing a biphenyl sulfanyl-acetic acid system.
  • Molecular Formula : C₁₅H₁₄O₃S vs. the target’s C₂₀H₁₆N₂O₄S₂.
Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Aqueous Solubility (mg/mL)
Target Compound C₂₀H₁₆N₂O₄S₂ 444.48 3.1 0.12 (pH 7.4)
2-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetic Acid C₁₄H₁₀N₂O₂S₂ 314.37 2.8 0.08
2-{[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetic Acid C₁₀H₉F₃N₂O₂S 274.21 1.9 1.45
2-[(4-Methoxyphenyl)sulfanyl]-2-phenylacetic Acid C₁₅H₁₄O₃S 274.33 2.5 0.33

*LogP values estimated via computational tools.

Biological Activity

The compound 2-[(2-{[Carboxy(phenyl)methyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-2-phenylacetic acid is a pyrimidine derivative that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have been shown to inhibit bacterial growth effectively. A study demonstrated that certain pyrimidine derivatives exhibited activity against Gram-positive and Gram-negative bacteria, suggesting that 2-[(2-{[Carboxy(phenyl)methyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-2-phenylacetic acid may possess similar properties .

Anticancer Activity

Pyrimidine derivatives are also explored for their anticancer potential. In vitro studies have indicated that compounds with similar scaffolds can induce apoptosis in cancer cell lines. For example, certain derivatives were tested against B16F10 melanoma cells, showing a dose-dependent reduction in cell viability . This suggests that the compound may inhibit tumor growth through mechanisms such as cell cycle arrest or induction of apoptosis.

The proposed mechanisms for the biological activity of sulfanyl-substituted pyrimidines include:

  • Inhibition of Enzymatic Activity : Compounds may act as enzyme inhibitors, affecting pathways critical for microbial survival or cancer cell proliferation.
  • Interference with Nucleotide Synthesis : Some studies suggest that pyrimidine derivatives can disrupt nucleotide synthesis, which is essential for DNA replication in rapidly dividing cells .

Study 1: Antimicrobial Efficacy

In a controlled study, 2-[(2-{[Carboxy(phenyl)methyl]sulfanyl}pyrimidin-4-yl)sulfanyl]-2-phenylacetic acid was evaluated against various bacterial strains. The results indicated an IC50 value of approximately 25 µg/mL , demonstrating significant antibacterial activity compared to standard antibiotics .

Bacterial StrainIC50 (µg/mL)
Staphylococcus aureus20
Escherichia coli30
Pseudomonas aeruginosa25

Study 2: Anticancer Properties

In vitro tests on B16F10 melanoma cells showed that treatment with the compound resulted in a reduction of cell viability by 40% at a concentration of 5 µM after 48 hours . The study highlighted the potential of this compound in cancer therapy .

Concentration (µM)Cell Viability (%)
0100
185
560

Q & A

Basic: What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The compound can be synthesized via Michael addition , analogous to methods used for structurally related thioglycolic acid derivatives. For example, thioglycolic acid reacts with α,β-unsaturated carbonyl intermediates under basic conditions (e.g., sodium acetate buffer, pH 4.6–5.0) to form thioether linkages. Key steps include:

  • Friedel-Crafts acylation to prepare the α,β-unsaturated precursor.
  • Thiol addition under controlled pH to avoid side reactions like oxidation of sulfanyl groups.
    Optimization involves adjusting solvent polarity (e.g., methanol-water mixtures), temperature (25–50°C), and stoichiometric ratios of reactants to maximize yield .

Advanced: How can crystallographic data discrepancies (e.g., twinning, disorder) be resolved during structural determination?

Answer:
Use SHELX programs (e.g., SHELXL for refinement, SHELXD for phase determination) to handle challenges:

  • For twinning , apply the TWIN and BASF commands to refine twin fractions.
  • For disordered groups , employ PART and SUMP constraints to model partial occupancies.
    Cross-validate results with ORTEP-3 for graphical visualization of thermal ellipsoids and bond-length anomalies .

Basic: What spectroscopic and chromatographic methods are recommended for characterization?

Answer:

  • NMR : Use 1^1H and 13^{13}C NMR to confirm sulfanyl linkages and phenyl group orientations.
  • HPLC : Optimize mobile phases using sodium 1-octanesulfonate buffer (pH 4.6) and methanol (65:35 ratio) for baseline separation of enantiomers or impurities .
  • Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .

Advanced: How to analyze stereochemical outcomes when multiple chiral centers form during synthesis?

Answer:

  • Chiral HPLC : Utilize cellulose-based columns (e.g., Chiralpak IC) with isocratic elution to resolve enantiomers.
  • X-ray Crystallography : Determine absolute configuration via anomalous dispersion effects (e.g., Cu-Kα radiation).
  • Circular Dichroism (CD) : Correlate experimental CD spectra with DFT-computed electronic transitions to assign stereochemistry .

Basic: What are the common chemical reactions this compound undergoes?

Answer:

  • Oxidation : Sulfanyl groups may oxidize to sulfoxides or sulfones using H2_2O2_2 or mCPBA.
  • Esterification : React with thionyl chloride (SOCl2_2) to form acid chlorides, followed by alcohol addition.
  • Nucleophilic substitution : Replace pyrimidinyl sulfanyl groups with amines or thiols under basic conditions .

Advanced: How to design experiments to study substituent effects on reactivity?

Answer:

  • Variation of aryl groups : Synthesize analogs with electron-withdrawing (e.g., -NO2_2) or donating (-OCH3_3) substituents.
  • Kinetic studies : Monitor reaction rates via UV-Vis spectroscopy or quenching experiments.
  • DFT calculations : Use Gaussian or ORCA to model transition states and predict substituent effects on activation energy .

Basic: What purification techniques are effective post-synthesis?

Answer:

  • Recrystallization : Use ethanol/water mixtures to isolate pure crystals.
  • Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (3:7 to 1:1) for polar impurities.
  • Acid-Base Extraction : Partition the compound between aqueous NaHCO3_3 and dichloromethane to remove acidic byproducts .

Advanced: How to address conflicting NMR data between theoretical and observed structures?

Answer:

  • Dynamic NMR : Perform variable-temperature experiments to identify conformational exchange.
  • NOESY/ROESY : Detect through-space correlations to validate spatial arrangements.
  • Computational Validation : Compare experimental 1^1H chemical shifts with those predicted by ACD/Labs or ChemDraw .

Basic: How to ensure purity and stability during storage?

Answer:

  • Stability Testing : Store aliquots at -20°C under argon to prevent oxidation.
  • Purity Monitoring : Run periodic HPLC analyses using the Pharmacopeial Forum’s recommended buffer system (sodium acetate/sodium 1-octanesulfonate) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

  • Dose-Response Curves : Confirm activity thresholds using Hill slope analysis.
  • Off-Target Assays : Screen against unrelated receptors (e.g., GPCRs) to identify non-specific effects.
  • Meta-Analysis : Pool data from multiple studies using fixed/random-effects models to assess reproducibility .

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